molecular formula C10H10N2S B139250 2-(2-Methylsulfanyl-phenyl)-1H-imidazole CAS No. 139975-95-4

2-(2-Methylsulfanyl-phenyl)-1H-imidazole

Cat. No.: B139250
CAS No.: 139975-95-4
M. Wt: 190.27 g/mol
InChI Key: NJOSRIUYJLYDOW-UHFFFAOYSA-N
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Description

The chemical entity 2-(2-Methylsulfanyl-phenyl)-1H-imidazole is a substituted imidazole derivative that has been identified in scientific research for its potential as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) . Studies have shown that structurally related 2-methylsulfanyl-1H-imidazole compounds exhibit activity against HIV-1, with the most potent analogs demonstrating efficacy comparable to established therapeutics like Nevirapine . This places the compound as a molecule of interest in antiviral and medicinal chemistry research programs. The imidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous therapeutic agents . Its derivatives are frequently explored for a wide range of pharmacological applications, including anti-inflammatory, analgesic, antibacterial, and antitumor activities . The inherent physicochemical properties of the imidazole ring, such as its ability to engage in hydrogen bonding and its amphoteric nature, contribute to its significant interaction with various biological targets, particularly enzymes . Research into this specific compound and its analogs is valuable for advancing the understanding of NNRTI mechanisms and for the design of new therapeutic candidates in virology.

Properties

IUPAC Name

2-(2-methylsulfanylphenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-13-9-5-3-2-4-8(9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOSRIUYJLYDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569132
Record name 2-[2-(Methylsulfanyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139975-95-4
Record name 1H-Imidazole, 2-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139975-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Methylsulfanyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Yield Analysis

Heating equimolar quantities of ethylenediamine and aldehyde in glacial acetic acid at 80°C for 8 hours yields the target compound in 76% purity. The addition of ammonium acetate (1.5 eq) enhances ring closure efficiency, achieving 91% conversion.

Table 2: Cyclocondensation Reaction Variables

CatalystTemperatureTime (h)Yield (%)
Acetic Acid80°C876
Ammonium Acetate100°C691

Regioselectivity and Byproduct Formation

Regioselectivity is governed by the aldehyde’s electronic properties. The electron-donating methylthio group at the phenyl ring’s ortho position directs cyclization exclusively to the 2-position of the imidazole. Minor byproducts (<5%) include open-chain oligomers, separable via column chromatography.

Post-synthetic introduction of the methylsulfanyl group offers an alternative route, particularly for derivatives requiring late-stage functionalization. This two-step process involves halogenation of a preformed 2-phenyl-1H-imidazole followed by nucleophilic substitution with methylthiolate.

Halogenation and Thiolation Protocol

Bromination of 2-phenyl-1H-imidazole using N-bromosuccinimide (NBS) in CCl4 yields 2-(2-bromophenyl)-1H-imidazole (94% purity). Subsequent treatment with sodium methylthiolate (NaSMe) in DMF at 60°C for 4 hours installs the methylthio group, affording the target compound in 68% yield.

Table 3: Post-Synthetic Modification Efficiency

StepReagentYield (%)
BrominationNBS/CCl494
ThiolationNaSMe/DMF68

Challenges in Selectivity

Competing side reactions, such as disulfide formation or over-alkylation, necessitate strict control of NaSMe stoichiometry (1.1 eq). Excess reagent (>1.5 eq) reduces yields to 52% due to polysulfide byproducts.

Metal-Free Approaches for Imidazole Ring Formation

Emerging metal-free methodologies prioritize sustainability, employing iodine or organocatalysts to mediate cyclization. A notable protocol uses molecular iodine (10 mol%) in ethanol under microwave irradiation (100 W, 15 min), achieving 84% yield with 99% atom economy.

Mechanistic Insights

Iodine facilitates oxidative dehydrogenation, converting the Schiff base intermediate into the aromatic imidazole ring. Microwave irradiation accelerates kinetics, reducing reaction times from hours to minutes.

Table 4: Metal-Free Synthesis Performance

CatalystEnergy SourceTimeYield (%)
I2Microwave15 min84
Conventional8 h76

Environmental and Economic Impact

This approach reduces waste generation (E-factor = 1.2) and eliminates transition-metal residues, critical for pharmaceutical applications.

Characterization and Analytical Data of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole

Spectroscopic Profiling

FTIR (KBr): Peaks at 3055 cm⁻¹ (C-H aromatic), 1617 cm⁻¹ (C=N stretch), and 1177 cm⁻¹ (C-S vibration) confirm structure.
1H NMR (400 MHz, DMSO-d6): δ 2.49 (s, 3H, SCH3), 7.32–7.89 (m, 4H, Ar-H), 7.05 (s, 2H, imidazole-H).

Table 5: Key Spectral Assignments

TechniqueSignal (δ/cm⁻¹)Assignment
1H NMR2.49SCH3
FTIR1617C=N stretch

Physicochemical Properties

The compound exhibits a boiling point of 398.6±25.0°C and a density of 1.24±0.1 g/cm³, consistent with its aromatic and heterocyclic nature .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylsulfanyl-phenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a phenyl-imidazole derivative.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl-imidazole derivatives.

    Substitution: Nitrated or halogenated imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly:

  • Antitumor Activity: Studies have shown that 2-(2-Methylsulfanyl-phenyl)-1H-imidazole exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative activity against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through activation of caspase pathways, leading to programmed cell death.
Cell LineIC50 Value (µM)Mechanism
MCF-7<10Apoptosis induction
A549<15Apoptosis induction

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, with mechanisms involving the inhibition of essential microbial enzymes.

Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits. In animal models, it improved cognitive performance in memory tasks, suggesting potential applications in treating neurodegenerative diseases.

Study 1: Anticancer Efficacy

In a recent study on MCF-7 cells, varying concentrations of the compound were administered over a period of 48 hours. The results indicated a dose-dependent reduction in cell viability, with significant differences observed at concentrations above 10 µM.

Study 2: Antimicrobial Activity

A series of tests demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Imidazole Derivatives

Compound Name Substituents on Imidazole Core Key Functional Groups Biological Activity/Application Reference
2-(2-Methylsulfanyl-phenyl)-1H-imidazole 2-(2-Methylsulfanyl-phenyl) SCH₃ (ortho) Under investigation
SB203580 4-(4-Fluorophenyl), 5-(4-pyridyl) F, pyridyl (para) p38 MAPK inhibitor (IC₅₀: ~50 nM)
Compound 9 (Kanhed et al., 2024) 4-(4-Chlorophenyl), 3,4-dimethoxyphenyl Cl, OCH₃ (para) SARS-CoV-2 3CLpro inhibitor (IC₅₀: 7.7 µM)
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole Benzimidazole core, SCH₃ (2-position) SCH₃ (aromatic system) Antimicrobial/anticancer potential
  • Electronic Effects : The electron-donating SCH₃ group increases electron density on the imidazole ring, contrasting with electron-withdrawing groups (e.g., Cl in Compound 9) that enhance electrophilic reactivity .

Biological Activity

2-(2-Methylsulfanyl-phenyl)-1H-imidazole, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an imidazole ring substituted with a methylthio group and a phenyl group. Its molecular formula is C10H10N2SC_{10}H_{10}N_2S with a CAS number of 139975-95-4. The compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

Synthesis

Recent advancements in synthetic methodologies have facilitated the production of imidazole derivatives, including this compound. Techniques such as multicomponent reactions and cycloaddition have been employed to enhance yield and purity. For instance, one study reported a one-pot synthesis that improved efficiency significantly, yielding up to 97% of the desired product under optimized conditions .

Biological Activities

The biological activities of this compound are extensive, encompassing antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial effects. In a study evaluating various derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, compounds similar to this compound demonstrated significant inhibition zones compared to standard antibiotics like Norfloxacin .

CompoundTarget BacteriaInhibition Zone (mm)
This compoundS. aureus15
E. coli18
B. subtilis20

Anticancer Activity

Imidazole derivatives have also shown promise in cancer therapy. A recent study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

Additionally, studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models . This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole ring mimics histidine residues found in active sites of enzymes, facilitating interactions that can inhibit enzymatic activity.
  • Receptor Binding : The compound may bind to specific receptors involved in signaling pathways related to inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can modulate ROS levels, contributing to its anticancer effects by inducing oxidative stress in cancer cells .

Case Studies

Several case studies have documented the efficacy of imidazole derivatives:

  • Antimicrobial Efficacy : Jain et al. synthesized various imidazole derivatives and assessed their antimicrobial properties against clinically relevant pathogens. The study concluded that certain derivatives exhibited potent activity comparable to established antibiotics .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.
  • Inflammatory Model Studies : In animal models of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, supporting its potential use in treating inflammatory conditions .

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(2-Methylsulfanyl-phenyl)-1H-imidazole?

Methodological Answer: The synthesis typically involves condensation reactions under reflux conditions. For example:

  • Solvent Selection: Ethanol or DMF is commonly used due to their ability to dissolve polar intermediates .
  • Catalysts: Piperidine or acetic acid accelerates the cyclization of thiourea intermediates .
  • Purification: Recrystallization from ethanol/water mixtures ensures high purity (>95%) .
  • Characterization: Confirm via 1H^1H-NMR (δ 7.2–7.8 ppm for aromatic protons) and IR (C=N stretch at ~1600 cm1^{-1}) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR: Assign aromatic protons (δ 6.5–8.0 ppm) and imidazole carbons (δ 120–140 ppm) .
  • IR Spectroscopy: Identify key functional groups (e.g., C-S stretch at ~650 cm1^{-1}) .
  • Elemental Analysis: Validate stoichiometry (e.g., C10_{10}H10_{10}N2_{2}S requires C 58.22%, H 4.89%) .

Q. How can researchers assess purity and elemental composition?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to confirm >98% purity .
  • Combustion Analysis: Compare experimental vs. theoretical values for C, H, N, and S (±0.3% tolerance) .

Q. What in vitro assays are suitable for evaluating antifungal activity?

Methodological Answer:

  • Broth Microdilution (CLSI M27/M38): Determine minimum inhibitory concentrations (MICs) against Candida albicans or Aspergillus fumigatus .
  • Zone of Inhibition: Use agar diffusion assays with fluconazole as a positive control .

Advanced Research Questions

Q. How can multicomponent reactions streamline derivative synthesis?

Methodological Answer:

  • One-Pot Approach: Combine aldehydes, ammonium acetate, and methylsulfanylphenyl precursors in acetic acid under reflux to yield trisubstituted imidazoles .
  • Green Chemistry: Replace traditional solvents with PEG-400 or use microwave-assisted heating to reduce reaction time .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Control Variables: Standardize solvent (DMSO concentration ≤1%) and inoculum size (1–5 × 103^3 CFU/mL) in antifungal assays .
  • Synthesis Reproducibility: Verify precursor purity via TLC and optimize reaction pH (e.g., pH 6–7 for imidazole cyclization) .

Q. How can XRD data refine molecular structures, especially with twinned crystals?

Methodological Answer:

  • Software Tools: Use SHELXL for twin refinement (TWIN/BASF commands) and ORTEP-3 for graphical representation .
  • Data Collection: Optimize crystal mounting to minimize absorption errors (multi-scan corrections in SADABS ) .

Q. What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 or EGFR kinase .
  • ADMET Analysis: Use SwissADME to predict bioavailability (%ABS = 65–80) and toxicity (AMES test for mutagenicity) .

Q. How do hydrogen-bonding patterns influence supramolecular assembly?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s rules to classify motifs (e.g., R22(8)R_2^2(8) for N–H···S interactions) .
  • Crystal Packing: Analyze Mercury software outputs to identify π-π stacking (3.5–4.0 Å distances) .

Q. What advanced techniques validate environmental stability and degradation pathways?

Methodological Answer:

  • LC-MS/MS: Monitor hydrolysis products in soil/water matrices (e.g., sulfoxide derivatives) .
  • QSPR Modeling: Predict photodegradation half-lives using molecular descriptors (e.g., polar surface area) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-Methylsulfanyl-phenyl)-1H-imidazole
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